molecular formula C15H13ClN2O3 B14172583 2-{[(4-Chlorophenoxy)acetyl]amino}benzamide CAS No. 70853-34-8

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide

Cat. No.: B14172583
CAS No.: 70853-34-8
M. Wt: 304.73 g/mol
InChI Key: FUBVXKLGYNUYKJ-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide is an organic compound belonging to the class of acylaminobenzoic acid derivatives This compound is characterized by the presence of a chlorophenoxy group attached to an acetylamino moiety, which is further linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenoxy)acetyl]amino}benzamide typically involves the reaction of 4-chlorophenoxyacetic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with 2-aminobenzamide to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenoxy)acetyl]amino}-N-phenylbenzamide
  • 2-{[(4-Chlorophenoxy)acetyl]amino}-N-(2-furylmethyl)benzamide

Uniqueness

2-{[(4-Chlorophenoxy)acetyl]amino}benzamide is unique due to its specific structural features, such as the presence of the chlorophenoxy group and the acetylamino moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

70853-34-8

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C15H13ClN2O3/c16-10-5-7-11(8-6-10)21-9-14(19)18-13-4-2-1-3-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19)

InChI Key

FUBVXKLGYNUYKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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